REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:10]2[CH2:12][CH2:11]2)=[O:9])=[CH:4][CH:3]=1.[N+:13]([O-])([OH:15])=[O:14]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH:10]2[CH2:11][CH2:12]2)=[O:9])=[CH:6][C:7]=1[N+:13]([O-:15])=[O:14]
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C1CC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
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Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
5 °C
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Type
|
CUSTOM
|
Details
|
stirred at this temperature for 6 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
Carefully, the reaction solution was then added
|
Type
|
CUSTOM
|
Details
|
This resulted in the precipitation of a white solid which
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
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Type
|
WASH
|
Details
|
washed repeatedly with water
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Type
|
CUSTOM
|
Details
|
The solid obtained in this manner
|
Type
|
CUSTOM
|
Details
|
was then dried under high vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)C(=O)C1CC1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |